Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]
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Overview
Description
Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C10H17NO2 It is characterized by a spirocyclic structure, which includes a cyclopentane ring fused to a pyridine ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Octahydrocyclopenta[c]pyridine
- Octahydrocyclopenta[c]pyran
- Pyrrolidine Derivatives
Uniqueness
Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] stands out due to its spirocyclic structure, which imparts unique chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Conclusion
Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and chemical properties make it a valuable subject of study and application.
Properties
IUPAC Name |
spiro[1,2,3,4,4a,5,7,7a-octahydrocyclopenta[c]pyridine-6,2'-1,3-dioxolane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-11-7-9-6-10(5-8(1)9)12-3-4-13-10/h8-9,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJZOULYGRRCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC3(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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